molecular formula C12H13NO B8707843 7-methyl-4-prop-2-enyl-1H-indol-5-ol

7-methyl-4-prop-2-enyl-1H-indol-5-ol

Cat. No.: B8707843
M. Wt: 187.24 g/mol
InChI Key: MJSSJABRHJQGFR-UHFFFAOYSA-N
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Description

7-Methyl-4-prop-2-enyl-1H-indol-5-ol is an indole derivative characterized by a hydroxyl group at position 5, a methyl group at position 7, and a prop-2-enyl (allyl) substituent at position 4. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to bioactive molecules like serotonin and melatonin. The prop-2-enyl group may enhance reactivity, enabling cross-coupling or polymerization reactions, while the hydroxyl group contributes to hydrogen-bonding interactions critical for biological activity .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-methyl-4-prop-2-enyl-1H-indol-5-ol

InChI

InChI=1S/C12H13NO/c1-3-4-9-10-5-6-13-12(10)8(2)7-11(9)14/h3,5-7,13-14H,1,4H2,2H3

InChI Key

MJSSJABRHJQGFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-prop-2-enyl-1H-indol-5-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of aryllithiums adding to α-diazoesters, followed by transformation into indoles .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes. For example, a Cu-catalyzed (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines can produce 2,3-disubstituted indoles . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-prop-2-enyl-1H-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce indolines .

Scientific Research Applications

7-methyl-4-prop-2-enyl-1H-indol-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-4-prop-2-enyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares 7-methyl-4-prop-2-enyl-1H-indol-5-ol with structurally related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
7-Methyl-4-prop-2-enyl-1H-indol-5-ol –OH (5), –CH₃ (7), –CH₂CH=CH₂ (4) C₁₂H₁₃NO 187.24* Allyl, hydroxyl Target
7-Methyl-1H-indol-4-ol –OH (4), –CH₃ (7) C₉H₉NO 147.17 Hydroxyl
5-Methoxy-1H-indol-4-ol –OH (4), –OCH₃ (5) C₉H₉NO₂ 163.17 Methoxy, hydroxyl
5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol –OH (4), –NH₂–CH₂CH=CH– (5) C₁₁H₁₂N₂O 188.23 Amino-allyl, hydroxyl
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol –OH (5), triazole-ethyl (3) C₂₀H₁₉N₅O₂ 361.40 Triazole, methoxyphenyl

*Calculated based on molecular formula.

Key Observations :

  • Substitution Position: The hydroxyl group in 7-methyl-4-prop-2-enyl-1H-indol-5-ol is at position 5, unlike analogs with hydroxyls at position 4 (e.g., ).
  • Functional Groups: The prop-2-enyl group distinguishes the target compound from methoxy (), amino-allyl (), and triazole-containing analogs (), influencing reactivity and applications.
Physical and Chemical Properties
Property 7-Methyl-4-prop-2-enyl-1H-indol-5-ol 7-Methyl-1H-indol-4-ol 5-Methoxy-1H-indol-4-ol 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol
State at RT Solid* Solid Solid Pale liquid
Solubility Polar solvents* Polar solvents Moderate polarity Polar aprotic solvents
Melting Point Not reported Not reported Not reported Not reported
Fluorescence Likely (indole core) Yes Possible Not reported

*Inferred from structural analogs.

Key Differences :

  • The amino-allyl compound () is a liquid, contrasting with solid hydroxyl/methoxy derivatives, likely due to reduced crystallinity from the flexible side chain.
  • Solubility trends correlate with substituent polarity: hydroxyl > methoxy > allyl.

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